molecular formula C8H11ClN2O2 B3082941 (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride CAS No. 1135086-54-2

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride

Cat. No.: B3082941
CAS No.: 1135086-54-2
M. Wt: 202.64 g/mol
InChI Key: VFAMYTFEDMWKGQ-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is known for its unique structure, which includes a benzodioxole ring attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride typically involves the reaction of 1,3-benzodioxole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature or slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are required for this reaction.

The reaction proceeds through the nucleophilic attack of hydrazine on the benzodioxole ring, followed by protonation with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control.

    Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

    Oxidation products: Include oxides and other oxygenated derivatives.

    Reduction products: Include hydrazine derivatives.

    Substitution products: Include various substituted benzodioxole compounds.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the hydrazine moiety.

    Phenylhydrazine hydrochloride: A similar hydrazine derivative with a phenyl ring instead of a benzodioxole ring.

    4-Methoxyphenylhydrazine hydrochloride: Another hydrazine derivative with a methoxy-substituted phenyl ring.

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)hydrazine hydrochloride is unique due to the presence of both the benzodioxole ring and the hydrazine moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;/h1-3,10H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAMYTFEDMWKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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